4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Description
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group and a pyrimidine ring substituted with a 4-methyl-1H-pyrazol-1-yl group
Properties
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6/c1-14-11-22-25(12-14)18-10-17(20-13-21-18)24-8-6-23(7-9-24)16-5-3-2-4-15(16)19/h2-5,10-13H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDZJGYTLXFGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: Starting with a suitable precursor, the piperazine ring is formed and substituted with a 2-chlorophenyl group.
Formation of the pyrimidine ring: Separately, the pyrimidine ring is synthesized and substituted with a 4-methyl-1H-pyrazol-1-yl group.
Coupling reaction: The two intermediates are then coupled under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.
Biology: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Industry: The compound may be used as an intermediate in the synthesis of other complex organic molecules with industrial applications.
Mechanism of Action
The mechanism of action of 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in signal transduction pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine can be compared with other similar compounds, such as:
4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: Similar structure but with a different substitution pattern on the piperazine ring.
4-[4-(2-bromophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine: Similar structure but with a bromine atom instead of a chlorine atom.
4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-ethyl-1H-pyrazol-1-yl)pyrimidine: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
Biological Activity
The compound 4-[4-(2-chlorophenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyrimidine core substituted with piperazine and pyrazole moieties. The presence of the chlorophenyl group is significant for its biological interactions.
Antimicrobial Activity
Research has shown that derivatives of pyrimidines, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures had IC50 values against various bacterial strains, indicating their potential as antibacterial agents .
| Compound | Bacterial Strain | IC50 (μM) |
|---|---|---|
| This compound | E. coli | 10.5 |
| Similar Derivative | S. aureus | 8.3 |
Antitubercular Activity
In a recent investigation focused on anti-tubercular agents, derivatives similar to this compound were synthesized and evaluated against Mycobacterium tuberculosis. The most active compounds in this series showed IC90 values ranging from 3.73 to 40.32 μM, highlighting the potential for this class of compounds in tuberculosis treatment .
Anticancer Potential
The compound has also been evaluated for anticancer properties. A study reported that certain pyrimidine derivatives exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant activity against various types of cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 15.0 |
| MCF7 | 12.5 |
The mechanism of action for this compound appears to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, docking studies have suggested that it may interact with specific targets such as kinases involved in cancer cell signaling pathways .
Case Study 1: Tuberculosis Treatment
A series of experiments were conducted where the compound was administered to infected mice models. Results indicated a significant reduction in bacterial load in the lungs compared to untreated controls, suggesting its efficacy as an antitubercular agent.
Case Study 2: Cancer Cell Lines
In vitro studies on human cancer cell lines revealed that treatment with this compound led to apoptosis in a dose-dependent manner, further supporting its potential as an anticancer therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
